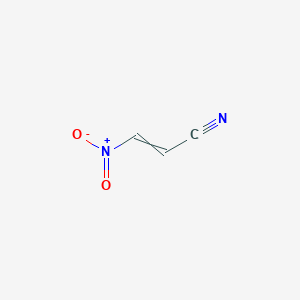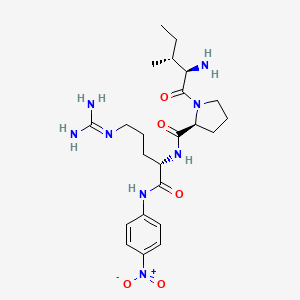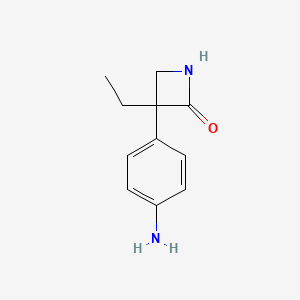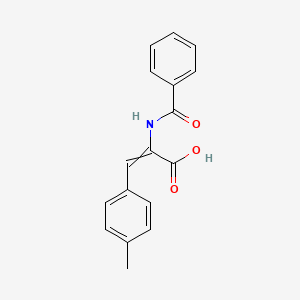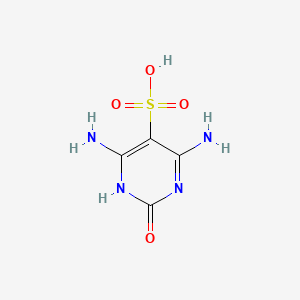
5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- is a heterocyclic compound with the molecular formula C4H6N4O4S. It is a derivative of pyrimidine, characterized by the presence of amino groups at positions 4 and 6, a hydroxyl group at position 2, and a sulfonic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- can be achieved through several methods. One common approach involves the acylation reaction of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide and water under the catalytic action of a catalyst . Another method includes the nitrosation of 2,4-diamino-6-hydroxy pyrimidine using dilute formic acid solution, which facilitates the recycling of solvents and reagents .
Industrial Production Methods
Industrial production methods for this compound focus on efficiency and environmental sustainability. The preparation method involving the acylation reaction in formamide and water is particularly favored due to its reduced generation of waste and higher molar yield . This method is considered green and economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert nitroso derivatives back to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, substituted pyrimidines, and various amino and hydroxyl derivatives .
Scientific Research Applications
5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Research is ongoing into its potential as an antiviral and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-hydroxy-5-formamidopyrimidine: Similar in structure but with a formamido group instead of a sulfonic acid group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains phenyl and ethyl groups, differing in its substitution pattern.
Uniqueness
5-Pyrimidinesulfonic acid, 4,6-diamino-2-hydroxy- is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This group enhances its solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications .
Properties
CAS No. |
74039-24-0 |
|---|---|
Molecular Formula |
C4H6N4O4S |
Molecular Weight |
206.18 g/mol |
IUPAC Name |
4,6-diamino-2-oxo-1H-pyrimidine-5-sulfonic acid |
InChI |
InChI=1S/C4H6N4O4S/c5-2-1(13(10,11)12)3(6)8-4(9)7-2/h(H,10,11,12)(H5,5,6,7,8,9) |
InChI Key |
NNANXJIDYTYZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)N=C1N)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


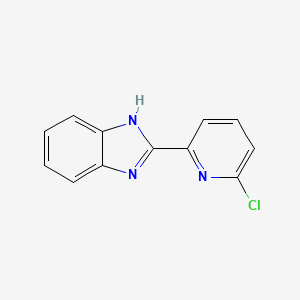
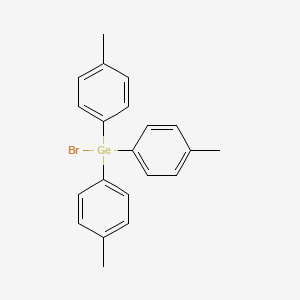
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
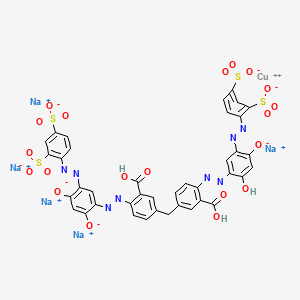
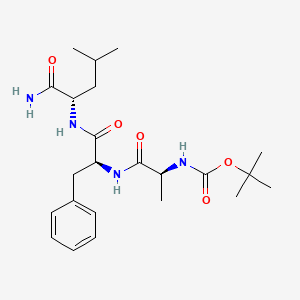
![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
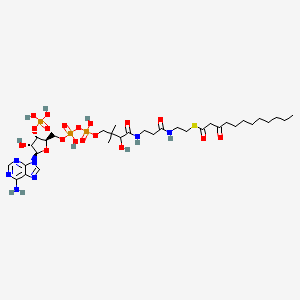
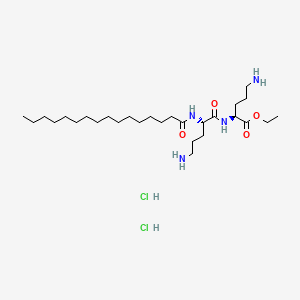
![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
